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molecular formula C13H25NO4 B1447458 Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1419101-09-9

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1447458
M. Wt: 259.34 g/mol
InChI Key: RXPJSQJGAHDOPU-UHFFFAOYSA-N
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Patent
US09108921B2

Procedure details

To anhydrous EtOH (20 mL) was added slowly NaH (124 mg, 52 mmol) at 0° C., and after the addition was complete the mixture was stirred for 1.5 h. Then tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (9B, 45 mmol) was added, and the resulting mixture was stirred at 50° C. for 1 h, when TLC showed that s.m. was consumed. Then the mixture was neutralized with 1N aq. HCl, and concentrated. The residue was purified by prep-TLC to give the desired product 9C as colorless oil (600 mg)1H NMR (METHANOL-d4) δ: 3.78 (d, J=12.6 Hz, 2H), 3.51 (q, J=7.0 Hz, 2H), 3.22-3.29 (m, 2H), 3.15 (br. s., 2H), 1.48-1.60 (m, 4H), 1.43 (s, 9H), 1.18 (t, J=7.0 Hz, 3H).
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4]1.[CH3:18][CH2:19][OH:20]>>[CH2:19]([O:20][CH2:4][C:5]1([OH:3])[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
124 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 50° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-TLC

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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